(3R)-3-phenyl-3-[[4-(4-pyridin-4-ylphenyl)thiophene-2-carbonyl]amino]propanoic acid;hydrochloride
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Overview
Description
PF-00356231 (hydrochloride) is a specific, non-peptidic, non-zinc chelating ligand and inhibitor of matrix metalloproteinase MMP-12. It has shown significant potential in inhibiting various matrix metalloproteinases, making it a valuable compound in scientific research, particularly in the fields of biochemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PF-00356231 (hydrochloride) involves multiple steps, starting from readily available starting materialsThe final step involves the conversion to its hydrochloride salt form to enhance its solubility and stability .
Industrial Production Methods
Industrial production of PF-00356231 (hydrochloride) typically follows the optimized synthetic route developed in the laboratory, scaled up to meet production demands. This involves stringent control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and consistency of the production process .
Chemical Reactions Analysis
Types of Reactions
PF-00356231 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can modify its functional groups, potentially altering its inhibitory properties.
Substitution: Substitution reactions can introduce different substituents, which may enhance or reduce its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions.
Major Products Formed
Scientific Research Applications
PF-00356231 (hydrochloride) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the inhibition of matrix metalloproteinases and to develop new inhibitors.
Biology: Investigated for its role in modulating biological processes involving matrix metalloproteinases, such as tissue remodeling and inflammation.
Medicine: Explored for its potential therapeutic applications in diseases where matrix metalloproteinases play a critical role, such as cancer, arthritis, and cardiovascular diseases.
Industry: Utilized in the development of new materials and coatings that require precise control of enzymatic activity
Mechanism of Action
PF-00356231 (hydrochloride) exerts its effects by binding to the active site of matrix metalloproteinase MMP-12, forming a stable complex that inhibits the enzyme’s activity. This inhibition prevents the breakdown of extracellular matrix components, thereby modulating various biological processes. The compound also shows inhibitory activity against other matrix metalloproteinases, such as MMP-13, MMP-8, MMP-9, and MMP-3, with varying degrees of potency .
Comparison with Similar Compounds
Similar Compounds
Batimastat: Another matrix metalloproteinase inhibitor, but with different structural properties and inhibitory profile.
Marimastat: Similar to Batimastat, used in clinical trials for cancer treatment.
Tetracyclines: Known for their matrix metalloproteinase inhibitory activity, but with broader biological effects
Uniqueness
PF-00356231 (hydrochloride) is unique due to its non-peptidic, non-zinc chelating nature, which provides specific inhibition of matrix metalloproteinase MMP-12 without the common side effects associated with zinc chelation. This specificity makes it a valuable tool in research and potential therapeutic applications .
Properties
IUPAC Name |
(3R)-3-phenyl-3-[[4-(4-pyridin-4-ylphenyl)thiophene-2-carbonyl]amino]propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N2O3S.ClH/c28-24(29)15-22(20-4-2-1-3-5-20)27-25(30)23-14-21(16-31-23)18-8-6-17(7-9-18)19-10-12-26-13-11-19;/h1-14,16,22H,15H2,(H,27,30)(H,28,29);1H/t22-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKSZORLKGTXFF-VZYDHVRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=CS2)C3=CC=C(C=C3)C4=CC=NC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CC(=O)O)NC(=O)C2=CC(=CS2)C3=CC=C(C=C3)C4=CC=NC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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